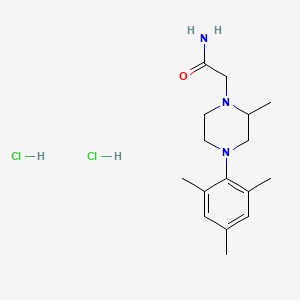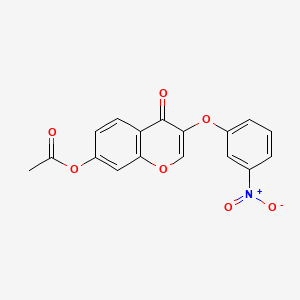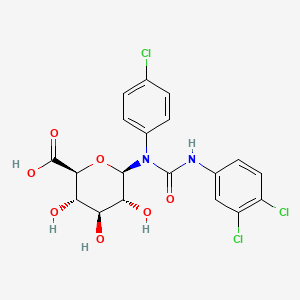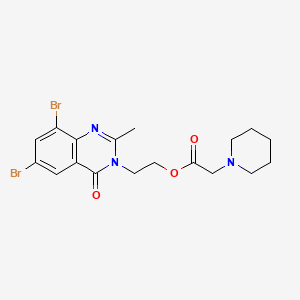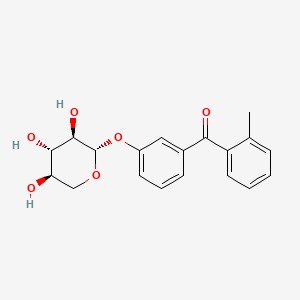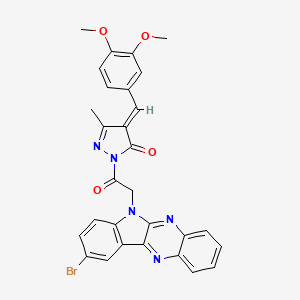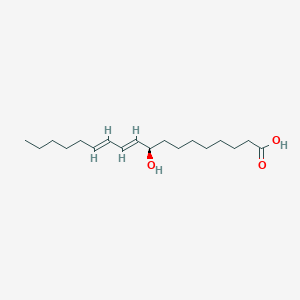
H2Bmy85frx
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H2Bmy85frx” is a novel chemical entity that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H2Bmy85frx” involves a multi-step process that includes the use of specific reagents and catalysts. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications and purification processes to achieve the desired compound. The reaction conditions often require controlled temperatures, specific solvents, and precise timing to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and consistent production of the compound while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“H2Bmy85frx” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: “this compound” can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions often result in the replacement of one functional group with another, leading to a variety of derivatives.
Scientific Research Applications
“H2Bmy85frx” has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of certain diseases where it may act on specific molecular targets.
Industry: “this compound” is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “H2Bmy85frx” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to “H2Bmy85frx” include:
- “this compound-A”
- “this compound-B”
- “this compound-C”
Uniqueness
What sets “this compound” apart from these similar compounds is its unique structural features, which confer specific reactivity and selectivity in its interactions. This uniqueness makes it a valuable compound for various applications, as it can achieve effects that other similar compounds cannot.
Properties
CAS No. |
127911-31-3 |
|---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(9R,10E,12E)-9-hydroxyoctadeca-10,12-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+/t17-/m0/s1 |
InChI Key |
NPDSHTNEKLQQIJ-JZNRSSNOSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/[C@@H](CCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


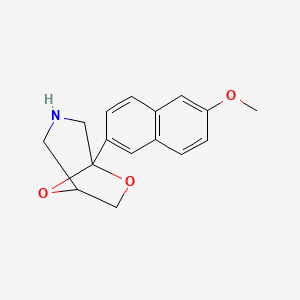
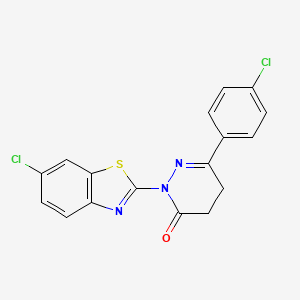
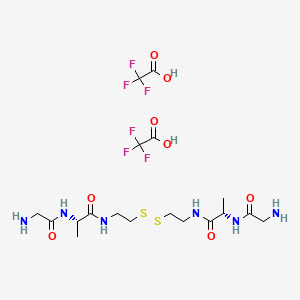
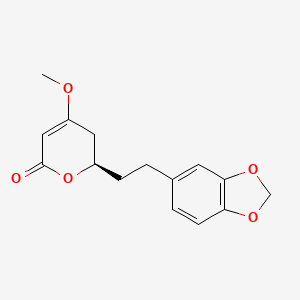
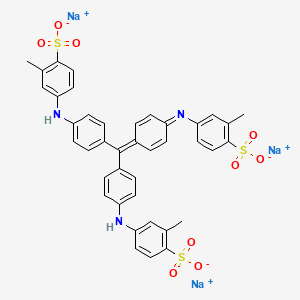
![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)


